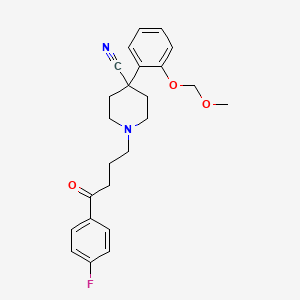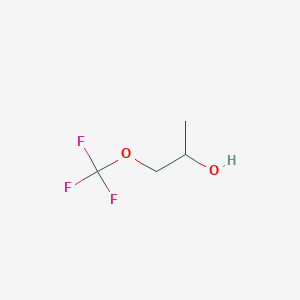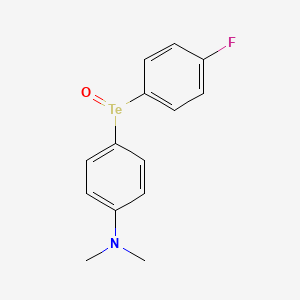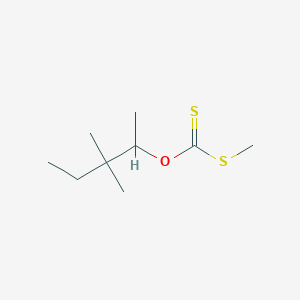
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate is a chemical compound with the molecular formula C9H18OS2 and a molecular weight of 206.36 g/mol. It is an intermediate used in the synthesis of 3,3-Dimethyl-1-pentene, which is utilized to estimate gas chromatography retention. This compound is also known by its synonym, O-(3,3-Dimethylpentan-2-yl) S-methyl Carbonodithioate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves the reaction of 3,3-Dimethylpentan-2-ol with carbon disulfide and methyl iodide under basic conditions. The reaction typically proceeds as follows:
Step 1: 3,3-Dimethylpentan-2-ol is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbonate intermediate.
Step 2: The dithiocarbonate intermediate is then treated with methyl iodide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves its reactive sulfur-containing groups, which can interact with various molecular targets. These interactions may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.
Protein Interactions: It can form covalent bonds with cysteine residues in proteins, affecting their structure and function.
Pathways Involved: The compound may influence cellular pathways related to redox regulation and sulfur metabolism.
相似化合物的比较
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate can be compared with other similar compounds, such as:
O-Butyl S-methyl Carbonodithioate: Similar structure but with a butyl group instead of a trimethylbutyl group.
S-Methyl S-(3-methyl-2-buten-1-yl) Carbonodithioate: Contains a different alkyl group, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific alkyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in certain synthetic applications and research studies.
属性
分子式 |
C9H18OS2 |
|---|---|
分子量 |
206.4 g/mol |
IUPAC 名称 |
O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3 |
InChI 键 |
GWJNMUOSPHKSJF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(C)OC(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
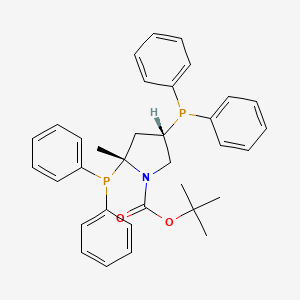
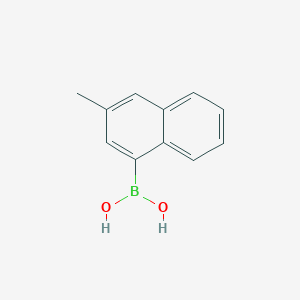
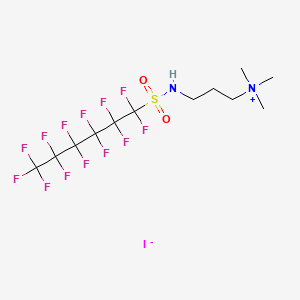

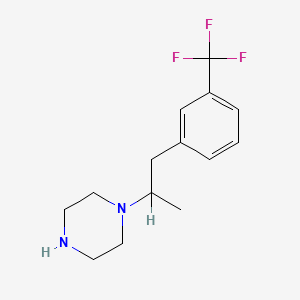
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
